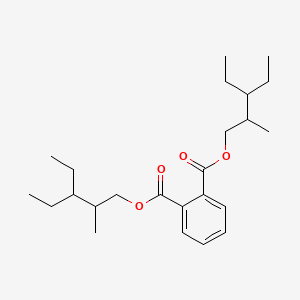

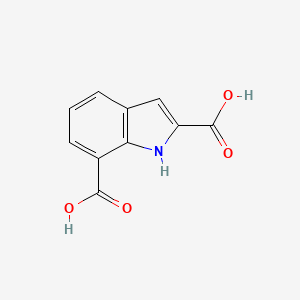

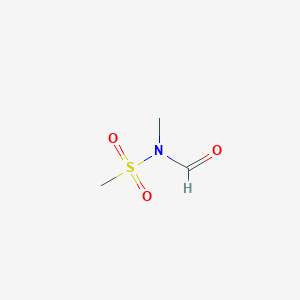

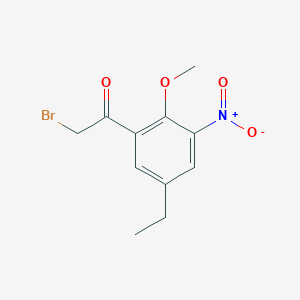

![molecular formula C7H6N2O2 B3193187 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 69053-50-5](/img/structure/B3193187.png)

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a key component in many pharmaceutical agents .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .Chemical Reactions Analysis

Benzimidazole is a base, and it can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g/mol .Wissenschaftliche Forschungsanwendungen

Inhibition of D-Amino Acid Oxidase

A study synthesized a series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones to evaluate their ability to inhibit D-amino acid oxidase (DAAO) in both human and porcine forms. These compounds demonstrated varied inhibitory potency, depending on the size and position of substituents on the benzene ring, with IC50 values ranging from 70 nM to greater than 100 µM. This research provided detailed insights into the structure-activity relationships of these new DAAO inhibitors (Berry et al., 2012).

Corrosion Inhibition

Imidazole derivatives, including 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one variants, were synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. The study highlighted the strong adsorption of these molecules, following the Langmuir model, and indicated their effectiveness as mixed types of corrosion inhibitors. These derivatives were characterized using various spectroscopic techniques and showed notable corrosion inhibition efficiency (Prashanth et al., 2021).

Photophysical and Photochemical Properties

Research into zinc(II) phthalocyanines substituted with benzo[d]imidazole units involved the synthesis of derivatives linked through oxygen bridges to the macrocyclic core. These new phthalocyanines exhibited promising photophysical properties, such as fluorescence quantum yields, and photochemical properties like singlet oxygen generation and photodegradation under light irradiation. The study provided valuable data for applications in light-based technologies (Şen et al., 2018).

Fluorescent Chemosensors for Nitroaromatic Explosives

Benzimidazole derivatives have been developed as fluorescent chemosensors for the detection of nitroaromatic explosives, such as picric acid (PA). These chemosensors demonstrated high sensitivity and selectivity for PA detection, even at picogram levels, providing a portable and low-cost method for explosive detection in various environments (Xiong et al., 2014).

Wirkmechanismus

Target of Action

Imidazole derivatives have been reported to interact with various targets such as tyrosine kinases and tubulin . These targets play crucial roles in cellular signaling and structure, respectively.

Mode of Action

Some imidazole derivatives have been found to inhibit microtubule assembly formation , which can disrupt cell division and growth. Other imidazole derivatives have shown inhibitory activity against key kinases such as EGFR, HER2, and CDK2 , which can affect various cellular processes including cell proliferation and survival.

Result of Action

Some imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by upregulation of pro-apoptotic proteins (like caspase-3 and Bax) and downregulation of anti-apoptotic proteins (like Bcl-2) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-hydroxy-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBGGIHYAYWNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

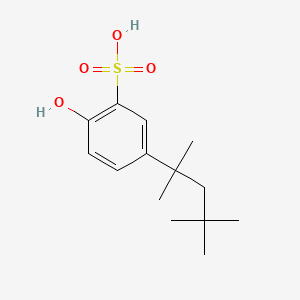

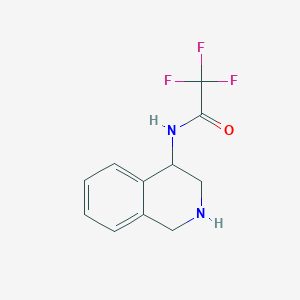

![N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide](/img/structure/B3193147.png)